![molecular formula C20H27N3O3 B2739932 N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 941873-58-1](/img/structure/B2739932.png)
N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
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Description
N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, also known as CX717, is a novel compound that has been extensively studied for its potential as a cognitive enhancer. It belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
Scientific Research Applications
Antiviral Research
Some derivatives of the compound have shown promising antiviral activity . For example, compound 8b showed a reduction of the number of plaques by 25% at 20 mg/ml .
Antimicrobial Research
The compound and its derivatives have demonstrated antimicrobial activities . Compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities .
Bioactivity Enhancement
The presence of piperazine subunit or its isosteres in the compound enhances the antimicrobial activity of the fused triazoles ring systems . This makes it a valuable compound for further exploration in the field of bioactivity enhancement .
Antitumor Research
The compound and its derivatives have been tested for antitumor activities against various cell lines . Compounds 9, 11, 15, 16, 22, 23, 24, and 25 have shown strong effects against the HepG2 cell line .
Cytotoxicity Screening
The compound and its derivatives have been used in cytotoxicity screening . Most of the tested compounds exhibited cytotoxicity at a concentration of 160 μg/ml .
properties
IUPAC Name |
N-cycloheptyl-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c24-18-12-5-6-13-23(18)17-11-7-10-16(14-17)22-20(26)19(25)21-15-8-3-1-2-4-9-15/h7,10-11,14-15H,1-6,8-9,12-13H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFOUEPCEAKUON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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